2-{methyl[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]amino}ethanol
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Overview
Description
2-{methyl[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]amino}ethanol is an organic compound with a complex structure that includes a tetrahydropyran ring, a propargyl group, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{methyl[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]amino}ethanol typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.
Introduction of the Propargyl Group: The propargyl group can be introduced via a propargylation reaction, often using propargyl bromide and a base like potassium carbonate.
Attachment of the Ethanolamine Moiety: The final step involves the reaction of the intermediate with ethanolamine under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol and propargyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the propargyl group, converting it to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the design of prodrugs or active pharmaceutical ingredients with specific biological activities.
Industry
In industrial applications, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-{methyl[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]amino}ethanol exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-{methyl[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]amino}ethanol
- 2-{methyl[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]amino}propanol
- 2-{methyl[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]amino}butanol
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C14H25NO2 |
---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2-[methyl-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]amino]ethanol |
InChI |
InChI=1S/C14H25NO2/c1-13(2)7-5-8-14(3,17-13)9-6-10-15(4)11-12-16/h16H,5,7-8,10-12H2,1-4H3 |
InChI Key |
UODPBRNHUPVTLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(O1)(C)C#CCN(C)CCO)C |
Origin of Product |
United States |
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